1-(Oct-1-EN-2-YL)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oct-1-en-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-9,11-14H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMASCNMBSCMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559096 | |
| Record name | 1-(Oct-1-en-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101720-90-5 | |
| Record name | 1-(Oct-1-en-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Methodologies for Alkenylnaphthalene Structures
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms, the electronic environment, and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: Proton NMR provides details about the number of different types of protons, their electronic environments, and their proximity to other protons. For an alkenylnaphthalene like "1-(Oct-1-en-2-yl)naphthalene," specific signals would be expected for the aromatic protons of the naphthalene (B1677914) ring, the vinylic protons of the octenyl group, and the aliphatic protons of the alkyl chain. The chemical shifts (δ, in ppm), signal splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) are key parameters. For instance, in the related compound 2-methyl-3-vinyl-2,1-borazaronaphthalene, the vinylic protons appear as multiplets in the range of δ 5.71-6.73 ppm, while the aromatic protons are observed between δ 7.08 and 7.70 ppm. acs.org
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For "this compound," distinct signals would be anticipated for the sp²-hybridized carbons of the naphthalene ring and the double bond, as well as the sp³-hybridized carbons of the octyl chain. In a similar structure, 2-methyl-3-((E)-1-propen-1-yl)-2,1-borazaronaphthalene, the aromatic carbons resonate in the range of δ 117.4-139.5 ppm, while the vinylic carbons appear around δ 126.5 and 134.8 ppm, and the methyl carbon of the propenyl group is found at δ 19.4 ppm. acs.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Alkenyl-Borazaronaphthalene
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methyl-3-((E)-1-propen-1-yl)-2,1-borazaronaphthalene | 7.76-7.10 (m, aromatic), 6.59 (d, vinylic), 6.19-6.12 (m, vinylic), 1.91 (dd, methyl), 0.85 (s, B-CH₃) | 139.5, 138.7, 134.8, 129.3, 127.6, 126.5, 125.6, 121.0, 117.4, 19.4 |
Data sourced from a study on 2-alkenyl-2,1-borazaronaphthalenes and is intended for illustrative purposes only. acs.org
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula. This is a definitive method for confirming the identity of a newly synthesized compound.
For "this compound" (C₂₀H₂₄), the expected exact mass could be precisely calculated and compared with the experimental value obtained from HR-MS. For example, the related compound 2-methyl-3-vinyl-2,1-borazaronaphthalene (C₁₁H₁₂BN) has a calculated mass of 169.1063, and the experimentally found mass was 169.1063, confirming its elemental composition. acs.org
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: In the FT-IR spectrum of "this compound," characteristic absorption bands would be expected. These would include C-H stretching vibrations for the aromatic naphthalene ring (around 3100-3000 cm⁻¹) and the aliphatic octenyl chain (around 3000-2850 cm⁻¹). A C=C stretching vibration for the alkene would appear around 1650 cm⁻¹, and the aromatic C=C stretching vibrations of the naphthalene ring would be observed in the 1600-1450 cm⁻¹ region. For instance, in 2-methyl-3-((Z)-1-propen-1-yl)-2,1-borazaronaphthalene, characteristic peaks are observed at 3364 cm⁻¹ (N-H stretch), 2925 cm⁻¹ (C-H stretch), and 1611 cm⁻¹ (C=C stretch). acs.org
FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR. Non-polar bonds, such as the C=C bond in the octenyl chain and the carbon skeleton of the naphthalene ring, often produce strong signals in Raman spectra.
Table 2: Typical Vibrational Frequencies for Alkenylnaphthalene-like Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Alkene C=C Stretch | ~1650 |
| Aromatic C=C Stretch | 1600 - 1450 |
These are general ranges and the exact positions would be specific to the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Absorption Spectroscopy: UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly useful for conjugated systems like naphthalenes. The naphthalene moiety has characteristic absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents. For "this compound," one would expect to observe the characteristic π-π* transitions of the naphthalene core. Studies on other alkylated naphthalenes have shown that the absorption maxima are sensitive to the substitution pattern. smolecule.com
Photoluminescence (PL) Spectroscopy: Photoluminescence spectroscopy measures the light emitted by a molecule after it has absorbed light. For fluorescent compounds like many naphthalene derivatives, this provides information about the excited state properties. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the emission are also important parameters that characterize the photophysical behavior. For example, some regioisomers of alkylated naphthalenes exhibit excimer luminescence in the solvent-free liquid state, which is a concentration-dependent phenomenon.
X-ray Crystallography for Solid-State Structural Analysis
For a compound like "this compound" to be analyzed by this technique, it must first be obtained in the form of a single crystal of sufficient quality. The analysis would yield the precise coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. For example, a study on 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime provided detailed structural information, including the planarity of the naphthalene ring and the dihedral angles between different parts of the molecule. Such data is invaluable for understanding structure-property relationships.
While no specific crystallographic data for "this compound" has been found, the analysis of related structures demonstrates the power of this technique in providing unambiguous structural proof.
Theoretical and Computational Investigations of Alkenylnaphthalene Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the complex electronic behavior of alkenylnaphthalenes. DFT methods are widely used to assess various molecular characteristics, including optimized geometries and electronic properties. ekb.egtandfonline.com
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction mechanisms. By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, a comprehensive picture of a reaction pathway can be constructed. researchgate.net For a molecule such as 1-(Oct-1-en-2-yl)naphthalene, DFT could be used to study reactions involving the alkene moiety, such as electrophilic additions or cyclizations.
For instance, in a hypothetical acid-catalyzed hydration of the octenyl double bond, DFT could be employed to model the stepwise mechanism. This would involve calculating the energy barriers for the initial protonation of the double bond to form a carbocation intermediate and the subsequent nucleophilic attack by water. The transition state for the rate-determining step, which is typically the formation of the unstable carbocation, can be located and its structure analyzed. beilstein-journals.org The energy of this transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. e3s-conferences.org Studies on similar reactions have shown that DFT, using functionals like B3LYP, can successfully compute these pathways. researchgate.net
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway
| Species | Description | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
|---|---|---|---|
| Reactants | This compound + H₃O⁺ | 0.0 | C=C bond: ~1.34 |
| Transition State 1 (TS1) | Proton transfer to the double bond | +15.2 | Forming C-H bond: ~1.5; Breaking O-H bond: ~1.2 |
| Intermediate | Naphthyl-substituted tertiary carbocation | +5.5 | N/A |
| Transition State 2 (TS2) | Nucleophilic attack by H₂O | +8.0 | Forming C-O bond: ~1.8 |
| Product Complex | Protonated alcohol | -10.0 | C-O bond: ~1.43 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations for reaction mechanism studies.
When a molecule has multiple reactive sites, DFT can be used to predict the regioselectivity and chemoselectivity of a reaction. This is achieved by comparing the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier is predicted to be the major product-forming route. nih.gov
In the case of this compound, a key question for reactions like hydrohalogenation or epoxidation would be the regioselectivity of the attack on the double bond. DFT calculations could determine the activation energies for the formation of the two possible carbocation intermediates (or transition states leading to them). The formation of the more substituted tertiary carbocation adjacent to the naphthalene (B1677914) ring is expected to be significantly more favorable than the secondary carbocation at the terminal carbon, thus predicting a specific regiochemical outcome (Markovnikov's rule).
Chemoselectivity, such as whether a reaction occurs at the alkene's double bond or on the naphthalene ring (e.g., electrophilic aromatic substitution), can also be assessed. By calculating and comparing the activation barriers for both types of reactions, a prediction can be made about which functional group is more reactive under specific conditions. nih.govsit.edu.cn
The electronic structure of a molecule governs its reactivity. DFT is used to compute key electronic properties, including the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity. malayajournal.org
Frontier Molecular Orbitals (FMOs): The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). malayajournal.org For this compound, the HOMO is expected to have significant electron density on both the electron-rich naphthalene ring and the π-system of the double bond. The LUMO is likely to be distributed primarily over the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. malayajournal.org For this compound, the MEP would show negative potential concentrated around the π-clouds of the naphthalene ring and the double bond, highlighting these as the primary sites for interaction with electrophiles. researchgate.netmalayajournal.org
Table 2: Typical FMO and MEP Data from DFT Calculations
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| E(HOMO) | -5.5 to -6.0 | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |
| E(LUMO) | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org |
| Min. Electrostatic Potential (Vmin) | -25 to -35 kcal/mol | Located on the π-systems of the naphthalene ring and double bond; predicts the most probable sites for electrophilic attack. |
Note: The values are illustrative, based on typical DFT results for similar aromatic-alkene systems.
Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Studies
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.com It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of reactivity. researchgate.net MEDT analyzes changes in the electron density along a reaction pathway, often using tools like the Electron Localization Function (ELF), to provide a detailed account of bond formation and breaking. mdpi.com
In the context of this compound, MEDT could be applied to analyze pericyclic reactions, such as a Diels-Alder reaction where the alkene moiety acts as the dienophile. wikipedia.org An MEDT study would focus on the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com A significant GEDT from the diene to the dienophile would classify the reaction as polar. The topological analysis of the ELF would reveal the precise sequence of bond formation, determining whether the process is synchronous or asynchronous. mdpi.comgrowingscience.com This approach provides a nuanced view of the reaction mechanism, moving beyond the traditional FMO model. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netuci.edu It is widely used to predict photophysical properties, such as UV-visible absorption and emission spectra. rsc.org
For this compound, TD-DFT calculations could predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions within the naphthalene ring). uci.edu The calculations also provide oscillator strengths, which relate to the intensity of the absorption bands.
Furthermore, TD-DFT can be used to explore the potential energy surfaces of excited states. chemrxiv.org This is crucial for understanding the molecule's photochemistry, such as its fluorescence properties or its propensity to undergo photochemical reactions upon absorbing light. By mapping the excited-state landscape, one can identify pathways for energy dissipation, including radiative decay (fluorescence) or non-radiative decay through conical intersections back to the ground state. acs.orgarxiv.org
Table 3: Illustrative TD-DFT Results for Electronic Transitions
| Excited State | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₁ | 3.88 | 320 | 0.15 | HOMO → LUMO (π → π) |
| S₂ | 4.25 | 292 | 0.40 | HOMO-1 → LUMO (π → π) |
| S₃ | 4.43 | 280 | 0.95 | HOMO → LUMO+1 (π → π*) |
Note: This data is hypothetical, representing typical TD-DFT outputs for naphthalene derivatives. uci.edu
Computational Prediction of Reactivity using Property-Encoded Surface Translation (PEST) Descriptors
Predicting reactivity can also be approached through quantitative structure-property relationship (QSPR) models. The Property-Encoded Surface Translation (PEST) methodology is a sophisticated approach within this field. PEST descriptors are derived from the 3D molecular surface properties calculated using quantum mechanics (like DFT). These surface properties, such as the molecular electrostatic potential or local ionization potential, are translated into numerical descriptors. researchgate.net
These descriptors can then be used to build predictive models that correlate molecular structure with experimental reactivity data, such as reaction rate constants (k). researchgate.net A study on the reactivity of various substituted naphthalenes with peroxy-acid successfully used PEST descriptors to create models that could predict reaction rates with high accuracy. Descriptors based on the minimum local ionization potential and the gradient of electronic kinetic energy were found to be particularly effective. researchgate.net
For this compound, this approach could be used to predict its rate of degradation in advanced oxidation processes or its reactivity towards specific enzymes or receptors. By calculating the PEST descriptors for the target molecule and inputting them into a pre-established QSPR model, a quantitative prediction of its reactivity can be obtained without the need for further experimentation. researchgate.net
Research Applications and Advanced Materials Potential of Alkenylnaphthalenes
Alkenylnaphthalenes as Precursors in Complex Organic Synthesis
Alkenylnaphthalenes are valuable building blocks in organic synthesis due to the dual reactivity of the aromatic naphthalene (B1677914) ring and the appended alkenyl group. This allows for a variety of chemical transformations to construct more complex molecular architectures.
While natural products containing a naphthalene core are not abundant, many exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org Traditionally, the synthesis of substituted naphthalenes can be challenging, often requiring the construction of the naphthalene scaffold from benzene (B151609) derivatives. chemistryviews.org The use of pre-functionalized naphthalene derivatives, such as alkenylnaphthalenes, can provide a more direct route to these complex natural products. chemistryviews.org The alkenyl group in a molecule like 1-(Oct-1-en-2-yl)naphthalene can serve as a handle for various chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions, to elaborate the side chain into the functionalities present in natural products. For example, Dieckmann-type cyclization reactions have been utilized in the synthesis of alkyl-substituted naphthoquinones and other naphthalene-based natural products. nih.gov The alkenyl moiety could be transformed into a carbonyl group, which is a common precursor for such cyclizations.
| Natural Product Class | Synthetic Strategy Involving Naphthalene Precursors | Potential Role of Alkenyl Group |
| Naphtho-γ-pyrones | Dieckmann-type cyclization, benzylic oxidation | Transformation into carbonyl functionalities for cyclization |
| Naphthyl ketones | Regioselective C-H functionalization | Directing group or precursor for side-chain elaboration |
| Naphthoquinones | Oxidation of substituted naphthalenes | Modification to influence regioselectivity of oxidation |
This table illustrates potential synthetic strategies where an alkenylnaphthalene could be a key intermediate.
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large libraries of compounds for biological screening. niscpr.res.innih.gov The generation of these chemical libraries relies on the use of versatile building blocks that can be systematically and efficiently modified. nih.gov Alkenylnaphthalenes, such as this compound, are well-suited for this purpose. The double bond of the alkenyl group can undergo a wide range of reactions, such as hydroformylation, Heck coupling, and metathesis, to introduce diverse functional groups and build molecular complexity. nih.gov This allows for the creation of a large number of structurally related naphthalene derivatives from a single precursor. Such libraries of naphthalene-based compounds are of interest for screening for various biological activities, as the naphthalene scaffold is present in a number of approved drugs.
Role in Optoelectronic Materials Development
The photophysical properties of the naphthalene ring make its derivatives promising candidates for applications in optoelectronic devices. The introduction of an alkenyl or alkynyl substituent can further tune these properties, influencing the emission color and efficiency.
Arylalkynyl naphthalene derivatives have been shown to exhibit promising blue luminescence characteristics. acs.orgcancer.govnih.gov These compounds can be synthesized efficiently, for instance, through a hexadehydro-Diels–Alder (HDDA) cascade reaction. acs.orgcancer.govnih.gov The photophysical properties of these molecules are often relatively insensitive to the electronic nature of substituents on the aryl rings. acs.orgcancer.govnih.gov This suggests that the core naphthalene structure is the primary determinant of the luminescence. The twisted structure of multiple adjacent aryl groups can minimize intermolecular interactions, which is beneficial for maintaining luminescence in the solid state. acs.orgcancer.govnih.gov While this compound is an alkenyl derivative, the principles of tuning the electronic properties of the naphthalene core through conjugation are relevant. The double bond of the alkenyl group offers a site for further functionalization to create more extended conjugated systems, potentially shifting the emission wavelength.
| Naphthalene Derivative Type | Key Synthetic Strategy | Observed Luminescence | Design Principle |
| Arylalkynyl Naphthalenes | Hexadehydro-Diels–Alder (HDDA) | Deep Blue | Minimizing intermolecular interactions through twisted structures |
| 1,8-Diarylnaphthalenes | Spectroscopic characterization | Solvent and pH-dependent emission | Potential for aggregation-induced emission enhancement |
| Alkenylnaphthalenes (potential) | Functionalization of alkenyl group | Tunable | Extension of conjugation to modify electronic properties |
This interactive table summarizes the luminescence properties and design principles of different naphthalene derivatives.
The blue emission of certain naphthalene derivatives makes them promising candidates for use as the emissive component in organic light-emitting diodes (OLEDs). acs.orgcancer.govnih.gov Blue emitters are particularly important for full-color displays and white lighting applications. The efficiency and stability of these materials are key parameters for their practical application. The design of arylalkynyl naphthalenes has demonstrated that these molecules can luminesce in both solution and solid films, and can be incorporated into LED devices. acs.orgcancer.govnih.gov The potential of alkenylnaphthalenes like this compound in this area would depend on their solid-state emission properties and their ability to be incorporated into thin films. The long alkyl chain of the octenyl group could influence film morphology and intermolecular spacing, which in turn affects the luminescent properties.
Alkenylnaphthalenes in Supramolecular Chemistry and Molecular Devices
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. wikipedia.org The shape and functional groups of a molecule dictate its ability to self-assemble. Alkenylnaphthalenes possess both a rigid, planar naphthalene core and a flexible alkenyl chain, features that can drive self-assembly. The π-π stacking of the naphthalene rings and van der Waals interactions of the alkyl chains can lead to the formation of ordered structures like nanofibers and nanotwists. rsc.org For example, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into different nanostructures depending on the substitution pattern on the naphthalene ring. rsc.org The chirality of the appended group could also be transferred to the supramolecular assembly, resulting in circularly polarized luminescence. rsc.org The alkenyl group of this compound could be functionalized with chiral moieties to induce similar self-assembly and chiroptical properties. Furthermore, the ability to form organized assemblies on surfaces is crucial for the development of molecular devices. The self-assembly of long-chain alkanes and their derivatives on surfaces like graphite (B72142) is well-studied, and the principles governing these interactions could be applied to alkenylnaphthalenes. nih.gov
Design of Host-Guest Complexes and Molecular Switching Systems
The planar and electron-rich nature of the naphthalene moiety in This compound makes it an excellent candidate for forming host-guest complexes. frontiersin.orgresearchgate.netrsc.orgtdl.orgfrontiersin.org Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, leading to novel chemical and physical properties. frontiersin.orgresearchgate.netrsc.orgtdl.orgfrontiersin.org The formation of these complexes is driven by non-covalent interactions such as π-π stacking, hydrophobic interactions, and van der Waals forces.
In the context of This compound , the naphthalene core could serve as a binding site for electron-deficient guest molecules. The octenyl chain, with its flexible and hydrophobic nature, could further modulate the binding affinity and selectivity of the host-guest system. It is plausible that this compound could be incorporated into larger macrocyclic hosts, where the naphthalene unit provides a rigid binding platform and the alkenyl chain influences the solubility and conformational dynamics of the resulting complex.
Furthermore, the integration of such naphthalene derivatives into supramolecular structures can lead to the development of molecular switching systems. rsc.orgresearchgate.net These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical agents. rsc.orgresearchgate.net The double bond in the octenyl group of This compound could potentially undergo photoisomerization, leading to a conformational change in the molecule. This change could, in turn, alter the binding properties of the naphthalene core, effectively creating a light-activated molecular switch.
| Potential Host-Guest System Components | Potential Stimuli for Molecular Switching |
| Host: Macrocycles incorporating This compound | Light (Photoisomerization of the octenyl group) |
| Guest: Electron-deficient aromatic molecules, metal ions | Temperature |
| pH |
Functional Naphthalene Diimides (NDIs) in Advanced Materials
Naphthalene diimides (NDIs) are a well-studied class of electron-deficient compounds with applications in organic electronics, sensing, and supramolecular chemistry. acs.orgacs.orgbohrium.comresearchgate.netnih.gov While This compound is not an NDI, it could serve as a precursor or a building block for the synthesis of novel functional NDIs.
By envisioning the chemical modification of the naphthalene core of This compound to include the characteristic diimide functionality, one could design NDIs with tailored properties. The octenyl substituent would be expected to enhance the solubility of the otherwise often poorly soluble NDI core in organic solvents. This is a crucial aspect for the solution-based processing of organic electronic devices.
The electronic properties of such a hypothetical NDI would be influenced by the electron-donating or -withdrawing nature of the substituents on the naphthalene core. The alkenyl group's electronic effect, combined with the electron-withdrawing diimide groups, could be fine-tuned to optimize the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for efficient electron transport in n-type organic semiconductors. The potential applications for NDIs derived from this precursor are summarized in the table below.
| Potential Application Area | Role of the Octenyl-Functionalized NDI |
| Organic Field-Effect Transistors (OFETs) | As an n-type semiconductor with improved processability. |
| Supramolecular Gels | As a gelator for the colorimetric sensing of aromatic molecules. acs.org |
| Host-Guest Complexes | As a host for electron-rich guest molecules. acs.org |
Ligand Design and Coordination Chemistry
The naphthalene scaffold is a versatile platform for the design of ligands for coordination chemistry and organometallic catalysis.
Cyclopentadienyl (B1206354) (Cp) ligands are ubiquitous in organometallic chemistry, forming stable complexes with a wide range of transition metals. acs.orgnitrkl.ac.inlibretexts.org The functionalization of the Cp ring with a naphthyl group, such as in a ligand derived from This compound , could lead to organometallic complexes with unique steric and electronic properties.
A hypothetical ligand could be synthesized where the naphthalene moiety of This compound is attached to a cyclopentadienyl ring. The resulting naphthyl-substituted cyclopentadienyl ligand would be expected to have a larger steric footprint compared to an unsubstituted Cp ligand. This increased steric bulk can influence the coordination number and geometry of the metal center, potentially leading to enhanced catalytic activity or selectivity.
Furthermore, the extended π-system of the naphthalene group can engage in electronic communication with the metal center, influencing its reactivity. Such ligands could be employed in a variety of catalytic transformations, including polymerization, hydrogenation, and cross-coupling reactions. The octenyl chain could also play a role in modulating the solubility of the resulting organometallic complex in nonpolar solvents.
| Metal Center | Potential Catalytic Application |
| Titanium, Zirconium | Olefin Polymerization |
| Rhodium, Iridium | Hydrogenation, Hydroformylation |
| Palladium, Nickel | Cross-Coupling Reactions |
Development of Chemical Probes and Research Tools
Chemical probes are small molecules used to study biological systems. eubopen.orgupenn.edunih.govescholarship.orgchemicalprobes.org The naphthalene core is a known fluorophore, and its derivatives are often used as fluorescent probes. This compound , with its lipophilic octenyl chain, could potentially be developed into a fluorescent probe for studying nonpolar environments, such as cell membranes.
The fluorescence properties of naphthalene are sensitive to the local environment. It is conceivable that the fluorescence emission of This compound would exhibit changes in intensity or wavelength upon partitioning into a hydrophobic environment. This property could be exploited to visualize and study the dynamics of lipid bilayers or the hydrophobic pockets of proteins.
Moreover, the double bond in the octenyl chain offers a site for further chemical modification. For instance, it could be functionalized with a reactive group to create a targeted covalent probe, or with a recognition moiety to design a selective probe for a specific biomolecule. The versatility of the naphthalene scaffold and the presence of the alkenyl group make This compound an interesting starting point for the development of new chemical tools for biological research.
| Probe Type | Potential Biological Target | Mode of Action |
| Fluorescent Membrane Probe | Lipid Bilayers | Environmental-sensitive fluorescence |
| Covalent Probe | Proteins with reactive residues | Covalent modification via the alkenyl group |
| Targeted Probe | Specific enzymes or receptors | Binding to the active site or a specific pocket |
Q & A
Q. Table: Essential Controls in Animal Studies
| Control Type | Purpose | Example Compound |
|---|---|---|
| Vehicle | Rule out solvent effects | Corn oil |
| Positive | Validate assay sensitivity | Benzo[a]pyrene |
| Negative | Baseline biomarker levels | Saline |
Advanced: How do substituents (e.g., octenyl groups) alter naphthalene’s photochemical reactivity?
Methodological Answer:
- UV-Vis Spectroscopy : Compare λmax shifts. Alkyl groups increase conjugation, red-shifting absorption (e.g., 290 nm → 310 nm) .
- Quantum Chemical Calculations : DFT models (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. Lower gaps correlate with higher photoreactivity .
Data from NIST:
| Compound | λmax (nm) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Naphthalene | 290 | 4.5 |
| 1-Methylnaphthalene | 295 | 4.3 |
| This compound | 310 (predicted) | 3.9 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
